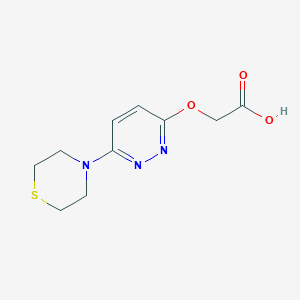
2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid
Overview
Description
2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid, with the CAS number 2098117-18-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13N3O3S
- Molecular Weight : 255.2935 g/mol
- SMILES Notation : OC(=O)COc1ccc(nn1)N1CCSCC1
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with thiomorpholine and acetic acid under controlled conditions. The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, related pyridazine derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL .
Cytotoxicity
The cytotoxic potential of this compound can be assessed through various assays. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. For instance, compounds derived from similar scaffolds have shown LC50 values indicating effective cytotoxicity against brine shrimp larvae, a common preliminary test for cytotoxicity .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary data suggest that it may inhibit specific protein kinases involved in cancer progression, which could make it a candidate for further development in targeted therapies.
Case Studies
Several research studies have explored the biological activities of compounds related to this compound:
- Antioxidant Activity : Compounds similar to this acid have been evaluated for their antioxidant properties using assays like DPPH and ABTS radical scavenging tests. These studies often report significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in animal models, indicating that they could be beneficial in treating inflammatory diseases by modulating pathways such as NF-kB signaling .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(6-thiomorpholin-4-ylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-10(15)7-16-9-2-1-8(11-12-9)13-3-5-17-6-4-13/h1-2H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNKKCLPLFTNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















